5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
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Overview
Description
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid: is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound features a benzene ring fused to an imidazole ring, with a carboxylic acid group at the 7th position and a methyl group at the 5th position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of o-nitroaniline derivatives.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazoline derivatives under oxidative conditions.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This method involves the cyclization of N-aryl amidines.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic conditions.
Industrial Production Methods: Industrial production of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves large-scale synthesis using the Debus-Radziszewski method due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biology:
Antimicrobial Agents: The compound and its derivatives exhibit significant antimicrobial activity.
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Medicine:
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents, including antihypertensive and antiviral drugs.
Industry:
Mechanism of Action
The mechanism of action of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function.
Comparison with Similar Compounds
1H-1,3-benzodiazole-7-carboxylic acid: Lacks the methyl group at the 5th position.
5-methyl-1H-1,3-benzodiazole-4-carboxylic acid: The carboxylic acid group is at the 4th position instead of the 7th.
2-ethoxy-1H-1,3-benzodiazole-7-carboxylic acid: Contains an ethoxy group at the 2nd position.
Uniqueness:
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid: is unique due to the presence of both a methyl group at the 5th position and a carboxylic acid group at the 7th position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methyl-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FLCUXHCHDAJZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=N2)C(=O)O |
Origin of Product |
United States |
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